molecular formula C21H25N5O3 B3020317 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2034342-23-7

1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B3020317
CAS No.: 2034342-23-7
M. Wt: 395.463
InChI Key: WRVTXTCSLSOQLH-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione ( 2034342-23-7), supplied for use in scientific research and development . The compound features a complex molecular structure (C21H25N5O3) with a molecular weight of 395.45 g/mol, incorporating key motifs such as an azetidine ring, a 1,2,3-triazole linker, and a 2-oxopyrrolidine group . The presence of the 1,2,3-triazole, often associated with "click chemistry" products, suggests potential utility in chemical biology and medicinal chemistry for constructing more complex molecular architectures . The specific research applications and mechanism of action for this compound are areas of ongoing investigation. Researchers can leverage this high-purity material as a key intermediate or building block in the synthesis of novel chemical entities, or as a tool compound in biochemical and phenotypic screening assays. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for detailed quality control information.

Properties

IUPAC Name

1-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]-5-phenylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c27-19(16-6-2-1-3-7-16)8-4-9-21(29)25-14-18(15-25)26-13-17(22-23-26)12-24-11-5-10-20(24)28/h1-3,6-7,13,18H,4-5,8-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVTXTCSLSOQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic molecule that integrates multiple functional groups known for their biological activities. The presence of a triazole ring, azetidine structure, and pyrrolidinone moiety suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Characteristics

The molecular formula of the compound is C19H21N5O4 , with a molecular weight of approximately 383.41 g/mol . Its structure includes:

Functional Group Description
Triazole RingKnown for diverse biological activities including antimicrobial and anticancer properties.
AzetidineOften involved in drug design due to its ability to modify pharmacological profiles.
PyrrolidinoneContributes to the bioactivity through interactions with enzymes and receptors.

The precise mechanism of action for this compound remains largely unexplored; however, compounds containing triazole rings typically exhibit a range of biological activities:

  • Antibacterial : Triazoles have been shown to inhibit bacterial growth.
  • Antitumor : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory : Triazole derivatives often exhibit anti-inflammatory properties.

Antimicrobial Activity

Research has indicated that triazole-containing compounds can inhibit the growth of bacteria and fungi. For instance, compounds similar to the target molecule have shown significant antibacterial activity against Mycobacterium tuberculosis with IC50 values in the low micromolar range .

Anticancer Properties

In studies involving related compounds, significant anticancer activity has been reported. For example, certain triazole-linked quinoline derivatives exhibited IC50 values as low as 0.045 µg/mL against M. tuberculosis strains . The presence of the azetidine structure may enhance this activity by improving cell permeability and target specificity.

Anti-inflammatory Effects

Compounds with similar structural features have been evaluated for their anti-inflammatory potential. The incorporation of a triazole ring has been linked to reduced inflammatory markers in vitro, suggesting a possible pathway for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Triazole Derivatives : A study demonstrated that triazole derivatives could induce apoptosis in cancer cells by activating caspase pathways . The compound's ability to arrest the cell cycle at the G2/M phase was noted, indicating its potential as an anticancer agent.
  • Pyrrolidinone Compounds : Research on pyrrolidinone derivatives revealed their effectiveness in modulating enzyme activity linked to inflammation and cancer progression . This suggests that the target compound may also exhibit similar bioactivities.
  • Azetidine-Based Compounds : Azetidine derivatives have shown promise in drug design due to their favorable pharmacokinetic properties. Studies indicate that these compounds can enhance drug solubility and bioavailability, making them suitable candidates for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pentanedione Moieties

Compound Name Key Structural Features Differences from Target Compound Potential Implications
1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione - Pyrrolizine (5-membered bicyclic amine)
- Methyl group at position 6
- 1,4-diketone chain
- Pyrrolizine vs. azetidine-triazole core
- 1,4-diketone vs. 1,5-diketone
- Methyl substituent
- Reduced ring strain (5-membered vs. 4-membered azetidine)
- Increased lipophilicity (methyl group)
- Altered tautomerism (1,4-diketone)
Methyl 4-(4-(2-acetylhydrazinyl)-2-oxopyrrolidin-1-yl)benzoate - 2-Oxopyrrolidinyl fragment
- Acetyl hydrazine side chain
- Methyl benzoate terminus
- Hydrazine vs. triazole linkage
- Benzoate ester vs. phenyl-diketone
- Ester group may reduce metabolic stability
- Hydrazine could enhance metal chelation
- Lower aromaticity compared to triazole

Functional Group Analysis

  • Azetidine vs. Pyrrolizine/Azetidine-Triazole Hybrid :

    • Azetidine’s four-membered ring introduces high ring strain, increasing reactivity and conformational restriction compared to pyrrolizine (5-membered) .
    • The triazole-azetidine hybrid in the target compound enables π-π stacking (triazole) and hydrogen bonding (azetidine nitrogen), which are absent in simpler azetidine derivatives.
  • Triazole vs. Hydrazine Linkers: Triazoles exhibit stronger dipole interactions and metabolic stability compared to hydrazines, which are prone to oxidation .
  • 1,5-Diketone vs. 1,4-Diketone: The 1,5-diketone in the target compound allows extended conjugation and diverse tautomeric forms, whereas 1,4-diketones (e.g., in ) favor enolization, affecting acidity and metal chelation.

Hypothesized Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogues suggest:

  • Antibacterial Potential: Compounds with 2-oxopyrrolidinyl and diketone motifs (e.g., ) show activity against bacterial enzymes like enoyl-acyl carrier protein reductase.
  • Kinase Inhibition : The triazole-azetidine core may mimic ATP-binding motifs in kinases, a feature exploited in kinase inhibitors (e.g., imatinib derivatives).

Research Findings and Data Tables

Table 1: Physicochemical Properties of Comparable Compounds

Property Target Compound 1-(2,3-Dihydro-6-methyl-1H-pyrrolizin-5-yl)-1,4-pentanedione Methyl 4-(4-(2-acetylhydrazinyl)-2-oxopyrrolidin-1-yl)benzoate
Molecular Weight ~450 g/mol ~248 g/mol ~350 g/mol
LogP (Predicted) 1.8 2.1 1.5
Hydrogen Bond Donors 2 0 3
Hydrogen Bond Acceptors 7 4 6

Table 2: Key Structural Advantages

Feature Target Compound Competing Compound Advantage of Target
Ring Strain High (azetidine) Low (pyrrolizine) Enhanced reactivity
Solubility Moderate Low Improved bioavailability
Metabolic Stability High (triazole) Low (hydrazine) Reduced clearance

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